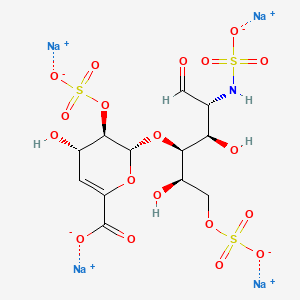
Heparin disaccharide I-S (tetrasodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heparin disaccharide I-S (tetrasodium) is a major disaccharide produced by the enzymatic degradation of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . Heparin disaccharide I-S (tetrasodium) is characterized by its unique structure, which includes sulfate groups on the sugar units, making it a disaccharide sulfate .
准备方法
Synthetic Routes and Reaction Conditions: Heparin disaccharide I-S (tetrasodium) is primarily produced through the enzymatic action of heparinases I and II on heparin . These enzymes cleave the heparin polysaccharide chain, resulting in the formation of the disaccharide. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the heparinases.
Industrial Production Methods: Industrial production of heparin disaccharide I-S (tetrasodium) involves the extraction of heparin from animal tissues, followed by enzymatic degradation using heparinases. The resulting disaccharides are then purified through chromatographic techniques to achieve the desired purity and concentration .
化学反应分析
Types of Reactions: Heparin disaccharide I-S (tetrasodium) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfate groups and the overall structure of the disaccharide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the hydroxyl groups on the sugar units.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups present in the disaccharide.
Substitution: Sulfate groups can be substituted with other functional groups using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can result in the formation of alcohols .
科学研究应用
Heparin disaccharide I-S (tetrasodium) has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: It plays a role in cell signaling and interactions, particularly in the context of growth factor binding and modulation.
Medicine: It is investigated for its potential therapeutic applications, including anticoagulant and anti-inflammatory properties.
Industry: It is used in the development of biomaterials and drug delivery systems
作用机制
The mechanism of action of heparin disaccharide I-S (tetrasodium) involves its interaction with various molecular targets, including proteins and enzymes. It can bind to growth factors and modulate their activity, influencing cell proliferation and differentiation. Additionally, it can interact with components of the coagulation cascade, exerting anticoagulant effects .
相似化合物的比较
Heparin disaccharide I-S (tetrasodium) is similar to other disaccharide sulfates, such as heparan sulfate disaccharides. it is unique in its specific structure and the presence of sulfate groups, which confer distinct biological activities. Similar compounds include:
Heparan sulfate disaccharides: These share structural similarities but differ in their sulfation patterns and biological functions.
Chondroitin sulfate disaccharides: These are also sulfated glycosaminoglycans but have different sugar units and sulfation sites
属性
分子式 |
C12H15NNa4O19S3 |
|---|---|
分子量 |
665.4 g/mol |
IUPAC 名称 |
tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-2,4-dihydroxy-6-oxo-5-(sulfonatoamino)-1-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO19S3.4Na/c14-2-4(13-33(20,21)22)8(17)9(6(16)3-29-34(23,24)25)31-12-10(32-35(26,27)28)5(15)1-7(30-12)11(18)19;;;;/h1-2,4-6,8-10,12-13,15-17H,3H2,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4/t4-,5-,6+,8+,9+,10+,12-;;;;/m0..../s1 |
InChI 键 |
QMPSOVMLWFPZFU-JQAHJBPGSA-J |
手性 SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@H]([C@@H](COS(=O)(=O)[O-])O)[C@@H]([C@H](C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC(C(COS(=O)(=O)[O-])O)C(C(C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


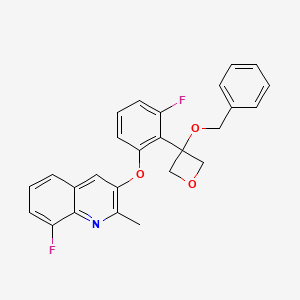
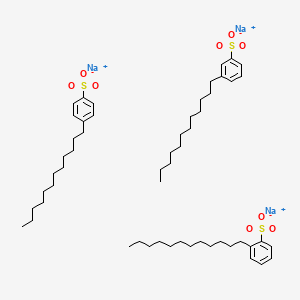
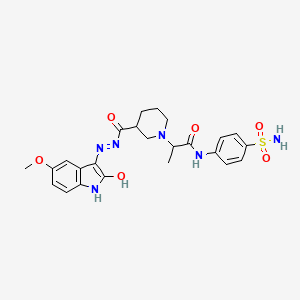
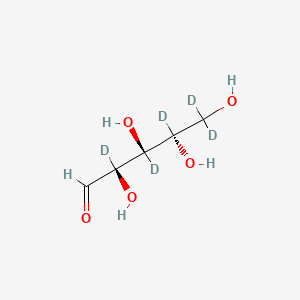
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
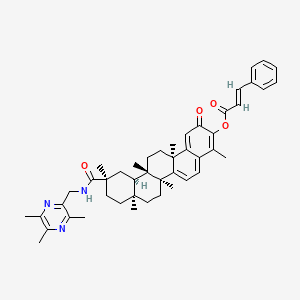

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
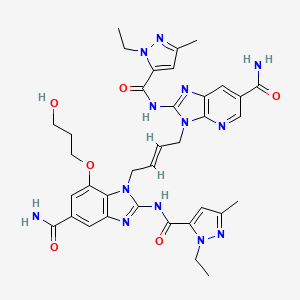
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
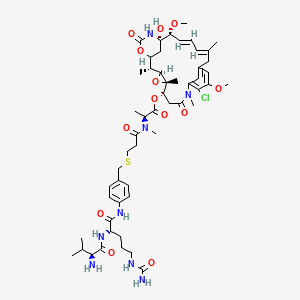
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
